molecular formula C10H11F4NO B13054701 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13054701
M. Wt: 237.19 g/mol
InChI Key: SUUOCLKJLSRBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is known for its influence on the biological activity of molecules, making it a valuable component in pharmaceuticals and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by amination and reduction reactions. The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is crucial to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3

InChI Key

SUUOCLKJLSRBMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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